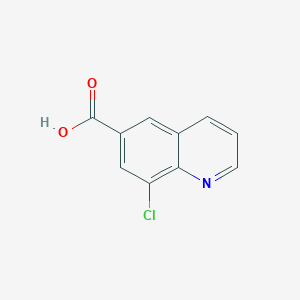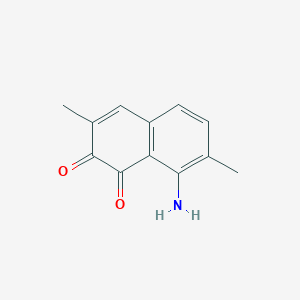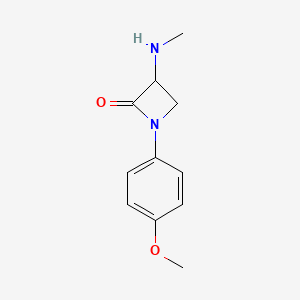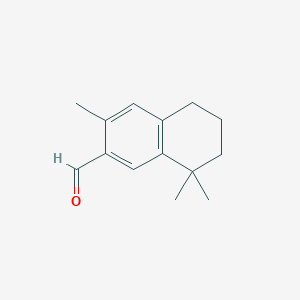
3,8,8-trimethyl-6,7-dihydro-5H-naphthalene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,8,8-Trimethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde is an organic compound with the molecular formula C14H18O It is a derivative of naphthalene, characterized by the presence of three methyl groups and a formyl group attached to a tetrahydronaphthalene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,8,8-trimethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde typically involves the alkylation of a naphthalene derivative followed by formylation. One common method involves the Friedel-Crafts alkylation of naphthalene with isobutylene in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the trimethyl groups at the desired positions. The resulting intermediate is then subjected to formylation using reagents like dichloromethyl methyl ether and a Lewis acid to introduce the formyl group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings to ensure the efficient production of high-purity 3,8,8-trimethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde.
Analyse Chemischer Reaktionen
Types of Reactions
3,8,8-Trimethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: 3,8,8-Trimethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid.
Reduction: 3,8,8-Trimethyl-5,6,7,8-tetrahydronaphthalene-2-methanol.
Substitution: Various halogenated or nitrated derivatives depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
3,8,8-Trimethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 3,8,8-trimethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde depends on its specific application. In chemical reactions, its reactivity is primarily influenced by the electron-donating effects of the methyl groups and the electron-withdrawing effect of the formyl group. These effects modulate the compound’s reactivity towards electrophiles and nucleophiles, facilitating various transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene: The parent compound, lacking the methyl and formyl groups.
1,2,3,4-Tetrahydronaphthalene: A partially hydrogenated derivative of naphthalene.
2,5,8-Trimethyl-1,2,3,4-tetrahydronaphthalene: A similar compound with different methyl group positions.
Uniqueness
3,8,8-Trimethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde is unique due to the specific positioning of its methyl and formyl groups, which confer distinct chemical and physical properties. These structural features make it a valuable intermediate in organic synthesis and a compound of interest in various research fields.
Eigenschaften
CAS-Nummer |
92863-11-1 |
|---|---|
Molekularformel |
C14H18O |
Molekulargewicht |
202.29 g/mol |
IUPAC-Name |
3,8,8-trimethyl-6,7-dihydro-5H-naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C14H18O/c1-10-7-11-5-4-6-14(2,3)13(11)8-12(10)9-15/h7-9H,4-6H2,1-3H3 |
InChI-Schlüssel |
KTPBKTARRQKWBB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1C=O)C(CCC2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






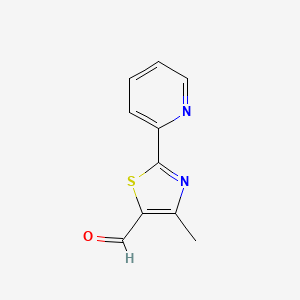
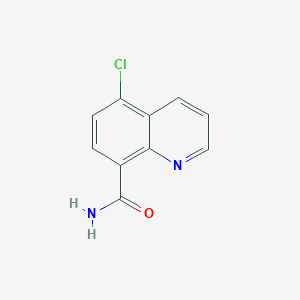
![1-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one](/img/structure/B11898103.png)


